molecular formula C9H12ClO2PS3 B148568 Methyl trithion CAS No. 953-17-3

Methyl trithion

Cat. No.: B148568
CAS No.: 953-17-3
M. Wt: 314.8 g/mol
InChI Key: OUCCVXVYGFBXSV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl trithion is a chemical compound that has garnered interest in the field of synthetic organic chemistry . It is often used in the study of sulfur-containing molecules and their reactivity . Research involving this compound frequently focuses on its role as a reagent for the introduction of sulfur groups into organic molecules . This is a key step in the synthesis of various sulfur-containing compounds .

Mode of Action

It is known that organophosphorus compounds like this compound often act by inhibiting acetylcholinesterase, an essential enzyme in the nervous system . This disruption can lead to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscles and glands .

Biochemical Pathways

This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The “magic methyl” effect is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties . In many cases, this has been carried out rationally, but in others, it has been the product of serendipitous observations .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. As an organophosphorus compound, it could potentially lead to symptoms of cholinergic excess if it indeed acts by inhibiting acetylcholinesterase . These symptoms could include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .

Biochemical Analysis

Biochemical Properties

Methyl trithion plays a significant role in biochemical reactions, particularly in the thiolation process. It interacts with various enzymes and proteins to facilitate the formation of carbon-sulfur bonds. The compound is known to interact with enzymes such as thiolase and sulfotransferase, which are involved in the transfer of sulfur groups to organic molecules . These interactions are crucial for the synthesis of sulfur-containing biomolecules, which are essential for various cellular functions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, this compound can impact gene expression by altering the activity of transcription factors that regulate the expression of sulfur-containing genes . The compound also affects cellular metabolism by participating in the synthesis of sulfur-containing metabolites, which are vital for cellular energy production and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to the inhibition or activation of their activity. For instance, this compound inhibits cholinesterase, an enzyme essential for the production of neurotransmitters containing choline-based esters . This inhibition disrupts signal transduction at the cholinergic synapse, leading to various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. High doses of this compound can lead to symptoms such as nausea, vomiting, and loss of consciousness .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway . It interacts with enzymes such as methionine synthase and cystathionine beta-synthase, which are involved in the conversion of methionine to cysteine. These interactions are crucial for maintaining the balance of sulfur-containing metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects. For example, this compound can be transported into the mitochondria, where it participates in the synthesis of sulfur-containing metabolites essential for mitochondrial function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, where it exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trithion can be synthesized through the reaction of methanethiol with O,O-dimethyl phosphorodithioate in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl trithion undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl trithion has several scientific research applications, including:

Comparison with Similar Compounds

Methyl trithion is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Carbophenothion: Another organophosphorus compound used as an insecticide.

    Anethole trithione: Used in medicine for its ability to increase salivary secretion and inhibit carcinogenesis.

This compound stands out due to its versatility in synthetic organic chemistry and its applications in various scientific research fields.

Properties

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCCVXVYGFBXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO2PS3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040275
Record name Methyl trithion
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Molecular Weight

314.8 g/mol
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Physical Description

Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline]
Record name Methyl trithion
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Solubility

SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C
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Vapor Pressure

0.0000267 [mmHg]
Record name Methyl trithion
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Color/Form

LIGHT YELLOW TO AMBER LIQ, Liquid or powder

CAS No.

953-17-3
Record name Methyl trithion
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Record name METHYL TRITHION
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl Trithion exert its insecticidal effects?

A1: this compound, like other organophosphorus insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. [, , ] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synapse, causing overstimulation of nerves and ultimately leading to paralysis and death of the insect. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H12ClO2PS3, and its molecular weight is 302.82 g/mol. []

Q3: Is there any information available about the spectroscopic data of this compound?

A3: While the provided research papers don't delve into detailed spectroscopic characterization, one study mentions using gas chromatography with a dual-channel flame photometric detector (FPD-GLC) to analyze this compound. [] This technique utilizes the characteristic emission of sulfur and phosphorus atoms in a flame to detect and quantify this compound.

Q4: What were the primary applications of this compound?

A4: Research indicates that this compound was historically used to control various insect pests in agricultural settings. Studies highlight its use in cotton fields to control boll weevils, bollworms, cotton aphids, and other pests. [, , , , ] It was also investigated for controlling ticks on livestock, [] clover aphids in red clover seed production, [] and insects attacking peas, snap beans, and lima beans. []

Q5: How effective was this compound in controlling these pests?

A5: The research papers describe varying degrees of effectiveness depending on the target pest, application method, and concentration used. For example, ultra-low-volume aerial applications of this compound showed promise in controlling boll weevils but provided less effective control against bollworms, cotton aphids, and spider mites. [] In another study, this compound was less effective than some other insecticides in controlling cabbage loopers on broccoli. []

Q6: What are the known toxicological effects of this compound?

A6: As an organophosphate, this compound's primary mode of toxicity is through AChE inhibition. [, , ] Studies on livestock demonstrated that different species exhibited varying sensitivities to this compound, with dairy calves being particularly susceptible. []

Q7: Was insect resistance to this compound observed in any of the studies?

A8: One study documented the emergence of boll weevil resistance to chlorinated hydrocarbon insecticides in certain areas of Texas. [] While the resistant boll weevils remained susceptible to this compound, the study raised concerns about potential cross-resistance development with continued use. []

Q8: Were any alternative insecticides identified as potentially safer or more effective than this compound?

A9: Several studies explored alternative insecticides for the same target pests. For instance, Trithion (O,O-diethyl S-p-chlorophenylthiomethyl phosphorodithioate) was found to be effective against clover aphids and considered safer for pollinators compared to this compound. [] Dimethoate showed promise in controlling cabbage loopers on broccoli and other cole crop insects. []

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